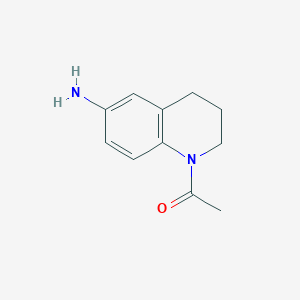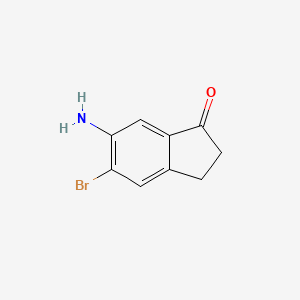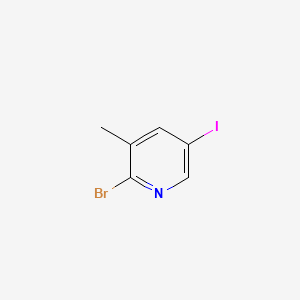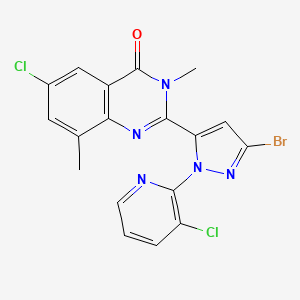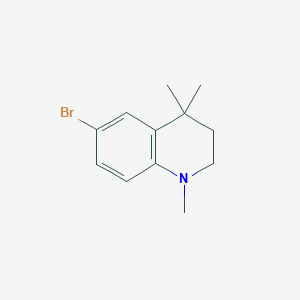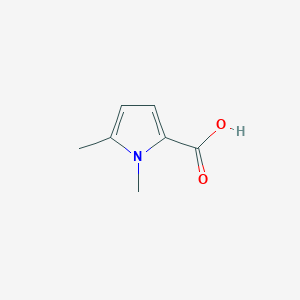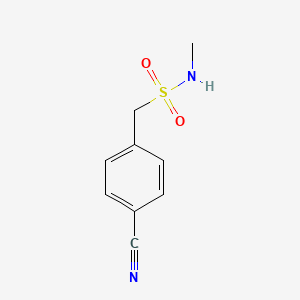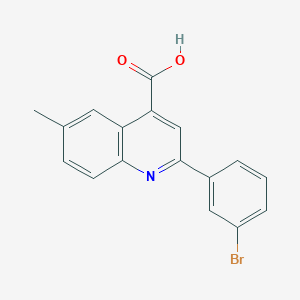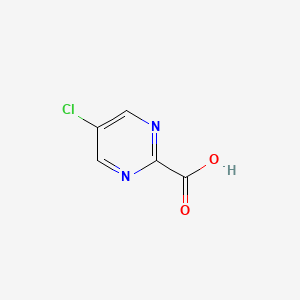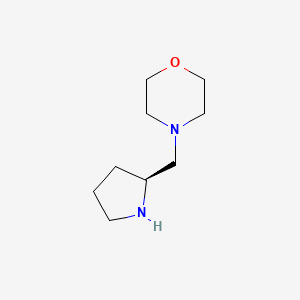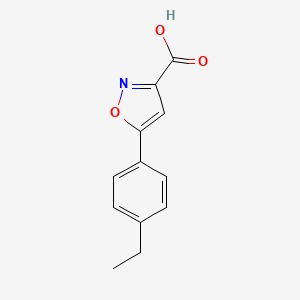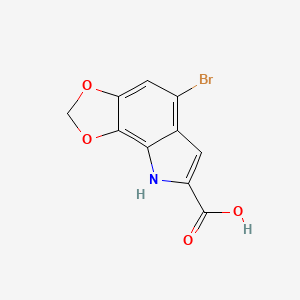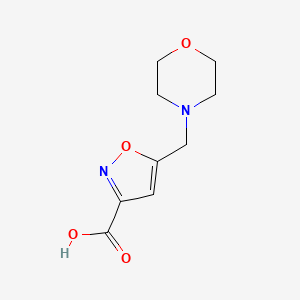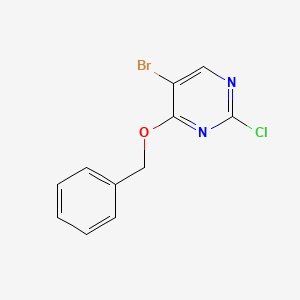
4-(苄氧基)-5-溴-2-氯嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-5-bromo-2-chloropyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of benzyloxy, bromo, and chloro substituents on the pyrimidine ring enhances its chemical reactivity and potential for various applications.
科学研究应用
4-(Benzyloxy)-5-bromo-2-chloropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nucleophilic substitution:
Halogenation: The bromine and chlorine atoms can be introduced through halogenation reactions using bromine and chlorine sources, respectively. These reactions are often carried out under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Benzyloxy)-5-bromo-2-chloropyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromo and chloro substituents can be replaced by other nucleophiles through substitution reactions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.
作用机制
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, affecting the normal function of the target molecules.
相似化合物的比较
Similar Compounds
- 4-(Benzyloxy)-5-chloro-2-bromopyrimidine
- 4-(Benzyloxy)-2,5-dichloropyrimidine
- 4-(Benzyloxy)-5-iodo-2-chloropyrimidine
Uniqueness
4-(Benzyloxy)-5-bromo-2-chloropyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both bromo and chloro groups, along with the benzyloxy substituent, provides a unique reactivity profile that can be exploited in various chemical reactions and applications. This combination of substituents also allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and research.
属性
IUPAC Name |
5-bromo-2-chloro-4-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOACTPILUWRCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444151 |
Source


|
| Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-19-1 |
Source


|
| Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
